![molecular formula C20H18N4 B5524235 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)
2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines typically involves multiple steps, including palladium-catalyzed Suzuki coupling and N-methylation processes. Kumar et al. (2003) developed a convenient synthesis of a closely related compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, as a potential PET ligand, indicating the complexity and sophistication involved in synthesizing such compounds (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines is characterized by the presence of pyrazolo and pyrimidine rings, which are crucial for their chemical behavior and interaction with other molecules. Lu Jiu-fu et al. (2015) synthesized a related compound and confirmed its structure using various analytical techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidin-7-amines is influenced by the functional groups attached to the core structure. For instance, compounds in this class can undergo reactions such as cyclization and amination, leading to the formation of various derivatives with different properties. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for diverse chemical transformations (Repich et al., 2017).
Scientific Research Applications
Catalysis and Synthesis
One area of research involving 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is in catalysis and synthetic chemistry. For example, the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlights the utility of catalytic processes in creating complex tricyclic compounds under solvent-free conditions, demonstrating the chemical versatility and potential for creating novel compounds (Khashi, Davoodnia, & Rao Lingam, 2015).
Imaging and Diagnostics
In the field of imaging and diagnostics, research has been conducted on the synthesis of potential PET ligands for in vivo imaging of CRF1 receptors, showcasing the compound's relevance in developing diagnostic tools for neurological conditions. This research underscores the compound's potential in the development of novel radiotracers for medical imaging (Kumar et al., 2003).
Pharmacological Research
Pharmacological studies have also utilized derivatives of 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, exploring their potential as multitargeted receptor tyrosine kinase inhibitors. These inhibitors show promise in the treatment of diseases with vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) involvement, indicating significant therapeutic potential (Frey et al., 2008).
Anticancer Activity
Research into the anticancer activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in inducing apoptotic cell death in cancer cell lines, further exemplifies the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives. This work highlights the ongoing exploration into novel compounds for cancer therapy (Atapour-Mashhad et al., 2017).
Antibacterial Applications
The synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and their antibacterial activities against a variety of microorganisms demonstrate the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Atta et al., 2011).
Safety and Hazards
Future Directions
The future directions for “2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” and other pyrazolo[1,5-a]pyrimidines could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The significant photophysical properties of these compounds also suggest potential applications in material science .
properties
IUPAC Name |
2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-13-17(15-9-5-3-6-10-15)19(21)24-20(22-13)18(14(2)23-24)16-11-7-4-8-12-16/h3-12H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYLEYRJZHTLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1C3=CC=CC=C3)N)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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